Methylglyoxal
Overview
Description
Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde formed endogenously in organisms through various enzymatic and non-enzymatic pathways. It is a common intermediate in the Maillard reaction (glycation) and is known to increase in conditions such as diabetes. MG reacts with proteins and forms advanced glycation end products (AGEs), which have been implicated in the progression of several chronic diseases including diabetic complications, cardiovascular diseases, and neurodegenerative disorders (Oya et al., 1999).
Synthesis Analysis
Methylglyoxal is primarily synthesized from glycolytic intermediates, amino acids, and acetone. Its formation is a paradox in cellular metabolism; despite its toxicity, MG plays roles in cell signaling and stress responses. For example, in Saccharomyces cerevisiae, MG functions as a signal initiator in the high osmolarity glycerol (HOG) MAP kinase cascade, highlighting its dual role as both a toxic metabolite and a signaling molecule (Maeta et al., 2005).
Molecular Structure Analysis
The molecular structure of MG allows it to modify biological macromolecules significantly. It forms a variety of AGEs by reacting with arginine and lysine residues in proteins. Structural studies have shown that MG can polymerize into small structures in organic media, which upon re-exposure to water, transform back into reactive monomeric forms. This behavior significantly affects its reactivity and interactions with biomolecules (Nemet et al., 2004).
Chemical Reactions and Properties
MG reacts with nucleophiles in proteins (e.g., arginine, lysine, and cysteine residues) to form various AGEs. These reactions are typically characterized by initial fast, reversible steps followed by slower, irreversible steps leading to stable modifications. For instance, MG modification of arginine residues forms imidazolone structures, which are implicated in the pathogenesis of diabetes and other chronic diseases (Lo et al., 1994).
Physical Properties Analysis
The physical properties of MG, such as its reactivity and ability to form stable modifications with biomolecules, play a crucial role in its biological effects. Its polymerization behavior in different solvents and the stability of its modifications under physiological conditions are essential for understanding its role in biological systems and the potential for forming AGEs.
Chemical Properties Analysis
The chemical properties of MG, particularly its reactivity towards amino acids and nucleic acids, underlie its potential to cause cellular damage and contribute to the pathogenesis of various diseases. MG's ability to modify DNA and proteins affects cellular functions, contributing to the complications associated with diabetes and aging (Mir et al., 2014).
Scientific Research Applications
Insulin Resistance and Salt Sensitivity : Methylglyoxal contributes to the development of insulin resistance and salt sensitivity in rats, mainly through oxidative stress and advanced glycation end-products formation (Guo et al., 2009).
Protein-Ligand Interactions : It modifies human serum albumin, particularly at Arg-410, disrupting protein-ligand interactions and enzyme activity (Ahmed et al., 2005).
Effect on Yeast Cells : Methylglyoxal inhibits the growth of glucose-fermenting yeast cells by targeting glycolysis and inducing degradation of glucose sensors (Roy et al., 2016).
Stress Response in Schizosaccharomyces pombe : It triggers nuclear accumulation of Pap1 and Sty1, activating stress response pathways in this yeast species (Zuin et al., 2005).
Fluorescent Sensor Development : A developed fluorescent sensor, MBo, can detect methylglyoxal under physiological conditions, aiding clinical and basic science research (Wang et al., 2013).
Potential in Cancer Chemotherapy : Its properties as a potent growth inhibitor and genotoxic agent make methylglyoxal a candidate for use in cancer chemotherapy (Amicarelli et al., 2003).
Role in Diseases and Aging : Methylglyoxal is a protein-glycating agent linked to diabetes, vascular complications, renal failure, Alzheimer's disease, arthritis, Parkinson's disease, and aging (Rabbani & Thornalley, 2014).
Regulatory Role in Triose-Phosphate Household : It has a significant regulatory and pathological role, especially in diabetic complications (Kalapos, 1999).
Diabetic Neuropathy : Modification of Nav1.8 by methylglyoxal leads to increased electrical excitability and hyperalgesia in diabetic neuropathy (Bierhaus et al., 2012).
Anticancer and Antiviral Effects : Besides its cytotoxicity, methylglyoxal has documented anticancer and antiviral effects (Talukdar et al., 2008).
Role in Carcinogenesis : It is involved in carcinogenesis and advanced glycation end-product formation, contributing to aging and chronic diabetes (Chaplen et al., 1998).
Link to Type 2 Diabetes Mellitus : Increased plasma levels of methylglyoxal are found in patients with newly diagnosed type 2 diabetes mellitus (Kong et al., 2014).
Protection Against Oxidative Damage : Resveratrol protects mouse oocytes from methylglyoxal-induced oxidative damage (Liu et al., 2013).
Role in Hypertension Pathogenesis : It likely plays a role in the pathogenesis of hypertension (Wang et al., 2008).
Toxicity in Escherichia coli : Its toxicity in E. coli requires specific genetic changes for optimal growth (McCloskey et al., 2018).
Role in Plants Under Stress : Methylglyoxal levels in plants under salinity stress depend on glyoxalase I and glutathione concentration (Yadav et al., 2005).
Safety And Hazards
Future Directions
Methylglyoxal is attracting increased attention because of its relationship with diabetes and flavour generation . Research on the impact of Methylglyoxal on various proteins is ongoing, and there is much work to be done on fine-tuning chaperone proteins to increase their biological efficacy and stability .
properties
IUPAC Name |
2-oxopropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJULSRZWUXGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
Record name | METHYLGLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021628 | |
Record name | Methyl glyoxal | |
Source | EPA DSSTox | |
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Molecular Weight |
72.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour | |
Record name | METHYLGLYOXAL | |
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Record name | Methylglyoxal | |
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Record name | Pyruvaldehyde | |
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Record name | Pyruvaldehyde | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg | |
Record name | METHYLGLYOXAL | |
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Record name | METHYL GLYOXAL | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol) | |
Record name | METHYLGLYOXAL | |
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Record name | METHYL GLYOXAL | |
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Record name | Pyruvaldehyde | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
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Density |
1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048 | |
Record name | METHYLGLYOXAL | |
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Record name | METHYL GLYOXAL | |
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Record name | Pyruvaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
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Vapor Pressure |
26.7 [mmHg] | |
Record name | Methylglyoxal | |
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Mechanism of Action |
This study examines molecular mechanisms in the methylglyoxal (MG)-induced signal transduction leading to apoptosis, focusing particularly on the role of JNK activation. We first confirmed that MG caused apoptosis in Jurkat cells and that it was cell type dependent because it failed to induce apoptosis in MOLT-4, HeLa, or COS-7 cells. A caspase inhibitor, Z-DEVD-fmk, completely blocked MG-induced poly(ADP-ribose)polymerase (PARP) cleavage and apoptosis, showing the critical role of caspase activation. Inhibition of JNK activity by a JNK inhibitor, curcumin, remarkably reduced MG-induced caspase-3 activation, PARP cleavage, and apoptosis., ... In the present study, /the authors/ investigated ATP binding, stability and degradation of methylglyoxal (MGO)-modified alpha-crystallin. Proteolytic digestion with trypsin and chymotrypsin showed that MGO-modified alpha-crystallin is more susceptible to degradation compared to native alpha-crystallin. Furthermore, ATP was able to protect native alpha-crystallin against proteolytic cleavage but not MGO-modified alpha-crystallin. ... MGO-modification of alpha-crystallin causes partial unfolding and decreased stability leading to enhanced proteolysis. Cross-linking of these degraded products could result in aggregation and subsequent insolubilization as observed in senile and diabetic cataract lenses., ... N-acetyl-L-cysteine, an antioxidant, successfully suppressed the activity of the p38 MAPK signaling pathway along with the inhibition of apoptosis, indicating the involvement of oxidative stress in the MG-induced apoptosis via the p38 MAPK pathway., ... The majority of glyoxal-induced mutations (65%) were base-pair substitutions, in which G:C-->C:G transversions were predominant. In the mutants induced by methylglyoxal, multi-base deletions were predominant (50%), followed by base-pair substitutions (35%), in which G:C-->C:G and G:C-->T:A transversions were predominant. | |
Record name | METHYL GLYOXAL | |
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Product Name |
Methylglyoxal | |
Color/Form |
Clear, yellow liquid, Yellow, hygroscopic liquid | |
CAS RN |
78-98-8, 51252-84-7 | |
Record name | METHYLGLYOXAL | |
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Record name | Methylglyoxal | |
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Record name | Methyl glyoxal | |
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Melting Point |
< 25 °C | |
Record name | Pyruvaldehyde | |
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Retrosynthesis Analysis
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Citations
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